2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a trifluoromethyl group, a morpholinosulfonyl phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl phenyl group is then attached via a nucleophilic substitution reaction. Finally, the methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(fluoromethyl)quinolin-4-amine
- 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(chloromethyl)quinolin-4-amine
- 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(bromomethyl)quinolin-4-amine
Uniqueness
Compared to similar compounds, 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and biological activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in medicinal chemistry research.
Properties
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDJIXTAQOECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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